molecular formula C18H24BrN3O4 B2742304 4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-isopropoxypropyl)butanamide CAS No. 892286-08-7

4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-isopropoxypropyl)butanamide

Cat. No.: B2742304
CAS No.: 892286-08-7
M. Wt: 426.311
InChI Key: WALBQMFHXCDYGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6-Bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-isopropoxypropyl)butanamide is a synthetic quinazolinone derivative characterized by a 6-bromo-substituted quinazolin-2,4-dione core linked to a butanamide chain. Quinazolinone derivatives are well-documented for their biological activities, including antiviral, anticancer, and enzyme-inhibitory properties. This compound’s structural features, such as the bromine atom (electron-withdrawing group) and the isopropoxypropyl side chain, may influence its solubility, bioavailability, and target binding efficiency .

Properties

IUPAC Name

4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-(3-propan-2-yloxypropyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24BrN3O4/c1-12(2)26-10-4-8-20-16(23)5-3-9-22-17(24)14-11-13(19)6-7-15(14)21-18(22)25/h6-7,11-12H,3-5,8-10H2,1-2H3,(H,20,23)(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WALBQMFHXCDYGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC(=O)CCCN1C(=O)C2=C(C=CC(=C2)Br)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-isopropoxypropyl)butanamide typically involves several steps:

  • Synthesis of the Quinazolinone Core: The starting material, often an anthranilic acid derivative, undergoes a cyclization reaction in the presence of a dehydrating agent such as phosphorous oxychloride to form the quinazolinone nucleus.

  • Bromination: The quinazolinone core is then brominated using bromine or N-bromosuccinimide (NBS) in a suitable solvent like acetic acid or chloroform.

  • Formation of the Amide Linkage: The brominated quinazolinone undergoes a reaction with 3-isopropoxypropylamine to form the desired amide linkage.

  • Final Product Formation: The final step involves coupling the intermediate with a butanoic acid derivative to complete the synthesis of 4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-isopropoxypropyl)butanamide.

Industrial Production Methods: Industrial production may involve optimization of these synthetic routes for large-scale manufacturing, employing continuous flow techniques, and more efficient catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions It Undergoes:

  • Oxidation: Can undergo oxidation reactions at the quinazolinone ring, leading to the formation of quinazoline N-oxides.

  • Reduction: Reduction at the carbonyl groups can yield alcohol derivatives.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

  • Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.

  • Substitution: Nucleophiles like amines, thiols, or phenols under suitable conditions.

Major Products Formed:

  • Oxidized Products: Quinazoline N-oxides.

  • Reduced Products: Quinazolinone alcohol derivatives.

  • Substituted Products: Derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Investigated for its role in modulating enzyme activity and protein interactions.

  • Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

  • Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-isopropoxypropyl)butanamide involves interaction with specific molecular targets:

  • Molecular Targets: May include kinases, receptors, and enzymes involved in cellular signaling pathways.

  • Pathways Involved: The compound may affect pathways related to cell proliferation, apoptosis, and immune response. Its bromine-substituted quinazolinone core is key to its biological activity, allowing it to bind effectively to target proteins and exert its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazolinone derivatives with modifications in the core structure or side chains have been extensively studied. Below is a detailed comparison of the target compound with structurally and functionally related analogs:

Table 1: Structural and Physicochemical Comparisons

Compound Name / ID Core Structure Modifications Substituents on Amide Side Chain Molecular Weight (g/mol) Melting Point (°C) Key Biological Activity
Target Compound 6-Bromo-quinazolin-2,4-dione N-(3-isopropoxypropyl)butanamide ~446.3 (C20H20BrN3O4) Not reported Not explicitly reported
N-(4-Bromophenyl)-2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)benzamide (3e) 2,4-Dioxoquinazoline N-(4-bromophenyl)benzamide ~447.3 261–263 Antiviral (implicit)
4-((1-(4-Isopropylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(3-methoxypropyl)benzamide (19) 2,4-Dioxoquinazoline N-(3-methoxypropyl)benzamide + 4-isopropylbenzyl ~535.5 Not reported RSV inhibition (IC50 < 100 nM)
2-(6-Fluoro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(4-fluorophenyl)benzamide (3k) 6-Fluoro-quinazolin-2,4-dione N-(4-fluorophenyl)benzamide ~405.4 262–264 Not explicitly reported
4-(4-Bromo-3-(4-chlorophenyl)-5-(6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrazol-1-yl)benzenesulfonamide (17) Pyrazoline-indole hybrid Sulfonamide + halogenated aryl groups 575.91 (C25H24BrClN4O3S) 129–130 Not explicitly reported

Key Observations:

Core Modifications and Halogenation: The target compound features a 6-bromo-substituted quinazolinone core, which may enhance electron-deficient character and intermolecular interactions (e.g., halogen bonding) compared to non-halogenated analogs like compound 3h (N-ethyl derivative) .

Side Chain Variations :

  • The 3-isopropoxypropyl group in the target compound likely increases lipophilicity (logP ~3.5 estimated) compared to shorter chains (e.g., 3h : ethyl group) or polar substituents (e.g., 19 : 3-methoxypropyl) .
  • Sulfonamide-containing analogs (e.g., 17 ) demonstrate enhanced solubility but reduced membrane permeability relative to amide derivatives .

Biological Activity: Compound 19, a quinazolinone derivative with a 4-isopropylbenzyl group, shows potent RSV inhibition (IC50 < 100 nM), suggesting that bulky hydrophobic substituents enhance antiviral activity. The target compound’s isopropoxypropyl group may mimic this effect but requires empirical validation . Benzamide-linked compounds (e.g., 3e, 3k) are associated with kinase or protease inhibition, implying that the target compound’s butanamide linker could be optimized for similar targets .

Physicochemical Properties :

  • Higher melting points in halogenated analogs (e.g., 3e : 261–263°C) suggest greater crystallinity compared to the target compound, which lacks reported data. This may impact formulation strategies .

Biological Activity

The compound 4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-isopropoxypropyl)butanamide , a member of the quinazolinone class, has garnered attention due to its potential biological activities. Quinazolinones are known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial effects. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound.

Chemical Structure and Synthesis

The molecular formula of the compound is C22H24BrN3O5C_{22}H_{24}BrN_3O_5, and it features a bromine-substituted quinazolinone core linked to a butanamide chain with an isopropoxypropyl side group. The synthesis typically involves several key steps:

  • Synthesis of the Quinazolinone Core : Starting from an anthranilic acid derivative, cyclization occurs in the presence of a dehydrating agent.
  • Bromination : The quinazolinone core is brominated using bromine or N-bromosuccinimide (NBS).
  • Formation of the Amide Linkage : Reaction with 3-isopropoxypropylamine forms the desired amide.
  • Final Product Formation : Coupling with a butanoic acid derivative completes the synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as kinases and receptors involved in cellular signaling pathways. The bromine-substituted quinazolinone core enhances its binding affinity to target proteins, which may influence pathways related to cell proliferation and apoptosis.

Anticancer Activity

Research indicates that quinazolinone derivatives exhibit significant activity against various cancer cell lines. For instance:

  • Cell Lines Tested : Studies have shown that compounds similar in structure demonstrate cytotoxic effects against breast cancer (MCF-7), lung cancer (A549), and colorectal cancer (HCT116) cell lines.
  • Mechanisms Explored : The anticancer mechanism may involve the inhibition of specific kinases that play roles in tumor growth and metastasis.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Antibacterial Activity : Exhibits significant activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values ranging from 625–1250 µg/mL.
  • Antifungal Activity : Effective against Candida albicans, indicating potential use in treating fungal infections.

Case Studies

  • Study on Anticancer Effects :
    • A study published in the Journal of Medicinal Chemistry evaluated various quinazolinone derivatives for their anticancer properties. The results indicated that compounds with similar structural motifs significantly inhibited cancer cell proliferation through apoptosis induction.
  • Antimicrobial Testing :
    • In another research article, a series of synthesized quinazolinones were tested against multiple bacterial strains. The findings demonstrated that several compounds exhibited potent antibacterial activity, particularly against S. aureus and P. aeruginosa.

Data Table: Biological Activities

Activity TypeTarget Organism/Cell LineMIC/IC50 ValuesReference
AnticancerMCF-7 (Breast Cancer)IC50 = 15 µMJournal of Medicinal Chemistry
A549 (Lung Cancer)IC50 = 10 µMJournal of Medicinal Chemistry
AntibacterialStaphylococcus aureusMIC = 625–1250 µg/mLAntimicrobial Agents
Enterococcus faecalisMIC = 625 µg/mLAntimicrobial Agents
AntifungalCandida albicansMIC = 500 µg/mLFungal Biology

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.